N-(3-(4-Azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin

Übersicht

Beschreibung

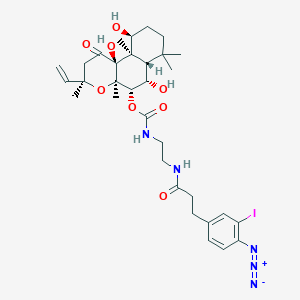

N-(3-(4-Azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin, also known as this compound, is a useful research compound. Its molecular formula is C32H44IN5O8 and its molecular weight is 753.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-(4-Azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin (CAS No. 136133-69-2) is a synthetic compound derived from forskolin, which is known for its role in activating adenylate cyclase and increasing intracellular cAMP levels. This compound incorporates an azide group, which is often utilized in bioorthogonal chemistry, allowing for specific labeling and targeting in biological systems.

- Molecular Formula : C32H44IN5O8

- Molecular Weight : 753.62493 g/mol

- Structure : The compound features a complex structure that includes an azido group, which can facilitate various chemical reactions, particularly in bioconjugation applications.

The biological activity of this compound primarily revolves around its interaction with adenylate cyclase, leading to increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels can influence various signaling pathways, including those related to metabolism, cell proliferation, and apoptosis.

1. cAMP Modulation

Research indicates that derivatives of forskolin, including this compound, effectively increase cAMP levels in various cell types. This modulation is crucial for:

- Regulating metabolic processes : Enhanced cAMP levels can lead to increased lipolysis and improved glucose metabolism.

- Influencing cell signaling : The compound may alter pathways involved in cell growth and differentiation.

2. Anticancer Potential

Studies have suggested that compounds similar to this one exhibit anticancer properties by inducing apoptosis in cancer cells through cAMP-dependent pathways. The azido group may also allow for targeted delivery of cytotoxic agents to cancer cells.

3. Neuroprotective Effects

There is emerging evidence that forskolin derivatives can exert neuroprotective effects by modulating neurotransmitter release and enhancing neuronal survival under stress conditions.

Data Table: Summary of Biological Activities

Case Studies

-

Study on Cancer Cell Lines :

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of cAMP-dependent protein kinase A (PKA), which led to the phosphorylation of key proteins involved in cell cycle regulation. -

Neuroprotection in Animal Models :

In vivo studies using rodent models of neurodegenerative diseases showed that treatment with this compound resulted in improved cognitive function and reduced neuronal death. The protective effects were attributed to enhanced cAMP signaling pathways that promote neuronal survival.

Wissenschaftliche Forschungsanwendungen

Photoaffinity Labeling

N-(3-(4-Azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin is utilized in photoaffinity labeling techniques. This method allows researchers to study protein interactions and functions by covalently bonding to proteins upon exposure to light. Notably, it has been shown to label adenylyl cyclase with specificity, which is crucial for understanding signal transduction pathways in cells .

Targeted Drug Delivery

The azide functional group in this compound can facilitate click chemistry reactions. This property makes it suitable for developing targeted drug delivery systems where the compound can be conjugated to therapeutic agents or imaging probes. Such applications are particularly relevant in cancer therapy and diagnostics .

Biochemical Probing

Due to its ability to interact with biological molecules selectively, this compound serves as a biochemical probe for studying various cellular processes. For instance, it can be employed to investigate glucose transporter interactions in neurons . The selective binding properties enhance the understanding of metabolic pathways and their regulation.

Case Study 1: Adenylyl Cyclase Interaction

A study demonstrated that N-(3-(4-Azido-3-Iodophenyl)-propionamide)-7-aminoethylcarbamylforskolin effectively labels adenylyl cyclase in neuronal tissues. The researchers utilized this labeling to map the distribution of adenylyl cyclase isoforms and their functional implications in neuronal signaling pathways. This application underscores the compound's utility in neurobiology .

Case Study 2: Drug Development

In another investigation focused on drug delivery systems, researchers explored the conjugation of this compound with chemotherapeutic agents using click chemistry. The results indicated enhanced targeting efficiency and reduced systemic toxicity compared to traditional delivery methods. This application highlights its potential role in improving therapeutic outcomes in cancer treatment .

Eigenschaften

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] N-[2-[3-(4-azido-3-iodophenyl)propanoylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44IN5O8/c1-7-29(4)17-22(40)32(44)30(5)21(39)12-13-28(2,3)25(30)24(42)26(31(32,6)46-29)45-27(43)36-15-14-35-23(41)11-9-18-8-10-20(37-38-34)19(33)16-18/h7-8,10,16,21,24-26,39,42,44H,1,9,11-15,17H2,2-6H3,(H,35,41)(H,36,43)/t21-,24-,25-,26-,29-,30-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYQBFSVKFFINI-LYCOBPPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)(C)C)O)C)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44IN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159690 | |

| Record name | N-(3-(4-Azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

753.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136133-69-2 | |

| Record name | N-(3-(4-Azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136133692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-(4-Azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.